molecular formula C12H13N3O2 B1301032 N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine CAS No. 721896-94-2

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine

Cat. No.: B1301032
CAS No.: 721896-94-2
M. Wt: 231.25 g/mol
InChI Key: YPHMEEVPZAKAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine is a chemical compound characterized by the presence of a nitrophenyl group attached to a pyrrole ring, which is further connected to a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine typically involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 1-(4-nitrophenyl)-1H-pyrrole. This intermediate is then subjected to reductive amination with formaldehyde and methylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy. The methylamine group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(4-nitrophenyl)methanamine
  • 1-(4-Nitrophenyl)pyrrole
  • N-Methyl-1-(4-aminophenyl)methanamine

Uniqueness

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine is unique due to the combination of the nitrophenyl group and the pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-[1-(4-nitrophenyl)pyrrol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-13-9-12-3-2-8-14(12)10-4-6-11(7-5-10)15(16)17/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHMEEVPZAKAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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